molecular formula C15H17NO B1330059 2-(4-Benzyloxy-phenyl)-ethylamine CAS No. 51179-05-6

2-(4-Benzyloxy-phenyl)-ethylamine

Cat. No.: B1330059
CAS No.: 51179-05-6
M. Wt: 227.3 g/mol
InChI Key: MKKMZZXGIORPMU-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-ethylamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyloxy-phenyl)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Reduction to Alcohol: The aldehyde group in 4-benzyloxybenzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride, yielding 4-benzyloxybenzyl alcohol.

    Formation of Ethylamine Chain: The alcohol is then converted to the corresponding bromide using phosphorus tribromide, followed by reaction with ethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethylamine chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the ethylamine chain can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-phenyl)-ethylamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-Hydroxy-phenyl)-ethylamine: Contains a hydroxy group instead of a benzyloxy group.

    2-(4-Chloro-phenyl)-ethylamine: Features a chloro group instead of a benzyloxy group.

Uniqueness

2-(4-Benzyloxy-phenyl)-ethylamine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in proteins.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMZZXGIORPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276793
Record name 2-(4-benzyloxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51179-05-6
Record name 2-(4-benzyloxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51179-05-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of the product of Step B (1.06 g; 4.15 mmol) in anhydrous THF (20 ml) was added drop wise to a suspension of LiAlH4 (0.52 g; 13.7 mmol) in anhydrous THF (10 ml) over a period of 1 h at room temperature with vigorous stirring. After additional stirring for 2 h, the reaction mixture was quenched with H2O (1 ml), followed by 10% NaOH (2 ml) and H2O (1 ml). This was stirred for additional 30 min and precipitate formed was filtered off, washed with CH2Cl2 (3×20 ml) and combined filtrates were evaporated to dryness to give the crude title compound (0.71 g; 75%), as a creamy foam, which was used in the next step without further purification. 1H-NMR (CDCl3) 1.5 (broad s, 2H+H2O); 2.71 (tr, 2H, J=6.8 Hz); 2.94 (tr, 2H, J=6.8 Hz); 5.04 (s, 2H); 6.17-6.84 (m, 3H); 7.17-7.43 (m, 6H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

LAH (2.82 g, 0.15 mol, 1.5 eq) was dissolved in THF (50 ml), and to this solution was added dropwise a THF solution (50 ml) of 4-benzyloxyphenyl-acetonitrile (11.1 g, 0.05 mol, 1.0 eq) under ice-cooling. After the completion of the dropwise addition, the mixture was refluxed under heating for 1.5 hours. The reaction mixture was cooled to room temperature, and a saturated aqueous sodium sulfate solution (about 40 ml) was added under ice-cooling. After filtration through Celite, the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (chloroform/methanol=10/1) to give 2-(4-benzyloxyphenyl)ethylamine (2.02 g, 17.9%) as colorless needles.
Name
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(4-(Phenylmethoxy)phenyl)ethylamlne. Lithium aluminum hydride (8.48 g, 223 mmol) was suspended in dry diethyl ether (600 mL). 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene (13.9 g, 55 mmol) was extracted into this mixture using a Soxhlet apparatus. The mixture was boiled under reflux for 16 h. Water (7.38 mL) was added, followed by aqueous sodium hydroxide (20%; 5.53 mL) and water (27.8 mL). The suspension was filtered. The solvent was evaporated from the filtrate under reduced pressure to give 2-(4-(phenylmethoxy)phenyl)ethylamine (11.25 g, 91%).
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
7.38 mL
Type
reactant
Reaction Step Three
Quantity
5.53 mL
Type
reactant
Reaction Step Four
Name
Quantity
27.8 mL
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Benzyloxy-phenyl)-ethylamine
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2-(4-Benzyloxy-phenyl)-ethylamine
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Reactant of Route 6
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